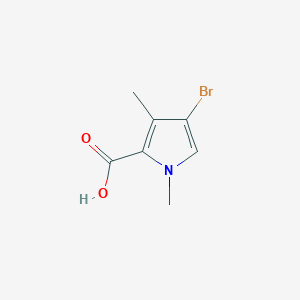
4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a bromine atom, two methyl groups, and a carboxylic acid functional group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1,3-dimethylpyrrole followed by carboxylation. One common method includes the reaction of 1,3-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions: 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole derivatives or reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1,3-dimethyl-1H-pyrrole-2-carboxylic acid, while oxidation may produce this compound derivatives with additional functional groups .
科学研究应用
4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biological Studies: Researchers use it to study the interactions of pyrrole derivatives with biological targets, aiding in the development of new drugs and therapies
作用机制
The mechanism of action of 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine atom and carboxylic acid group can form bonds with various biological molecules, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the target .
相似化合物的比较
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Lacks one methyl group compared to 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and carboxylic acid functional groups makes it a versatile intermediate for various synthetic applications .
属性
分子式 |
C7H8BrNO2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC 名称 |
4-bromo-1,3-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2/c1-4-5(8)3-9(2)6(4)7(10)11/h3H,1-2H3,(H,10,11) |
InChI 键 |
SCNOCUAKNJFPMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=C1Br)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















